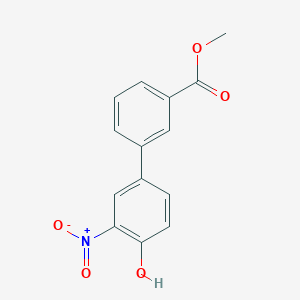

4-(3-Methoxycarbonylphenyl)-2-nitrophenol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Methoxycarbonylphenyl)-2-nitrophenol, commonly known as MCNP, is a nitrophenol compound that has been studied extensively in scientific research due to its versatile properties. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a model compound for various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

MCNP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a model compound for various biochemical and physiological studies. It has also been used in the synthesis of heterocyclic compounds, such as quinolines, thiophenes, and indoles.

Mecanismo De Acción

The mechanism of action of MCNP is not yet fully understood. However, it is believed that the nitrophenol group of the compound is responsible for its catalytic activity. The nitrophenol group is able to act as an electron acceptor, allowing it to facilitate the transfer of electrons from one molecule to another. This facilitates the formation of new bonds and the formation of new products.

Biochemical and Physiological Effects

The biochemical and physiological effects of MCNP are still being studied. It has been shown to have anti-inflammatory and anti-cancer activities in vitro. Additionally, it has been shown to have antioxidant, anti-bacterial, and anti-fungal properties. It has also been reported to have potential applications in the treatment of diabetes, obesity, and other metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MCNP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is also important to note that MCNP is a relatively toxic compound and should be handled with caution in the laboratory.

Direcciones Futuras

The potential future directions for MCNP are numerous. It could be used to develop more efficient and cost-effective syntheses of heterocyclic compounds. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential applications in the treatment of metabolic disorders. Finally, it could be used in the development of new catalysts for organic synthesis.

Métodos De Síntesis

MCNP is synthesized from the reaction of 3-methoxycarbonylphenol and nitric acid. The reaction is carried out in an acidic medium, usually in acetic acid or trifluoroacetic acid, and the resulting product is a yellowish liquid. The reaction is relatively simple and can be carried out in a single step with a high yield.

Propiedades

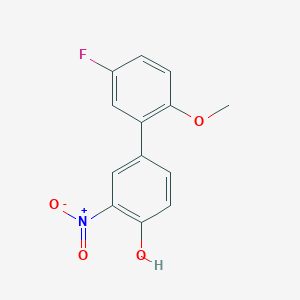

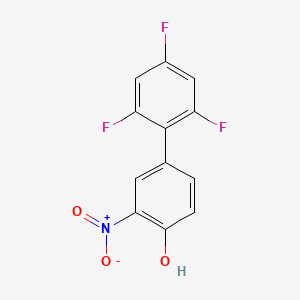

IUPAC Name |

methyl 3-(4-hydroxy-3-nitrophenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)15(18)19/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDHRNIIKOBMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

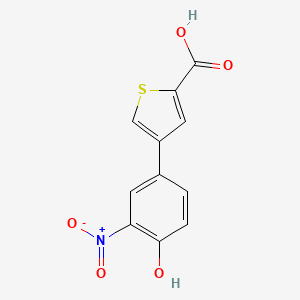

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686288 |

Source

|

| Record name | Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1097777-59-7 |

Source

|

| Record name | Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)

![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)